4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine
Overview
Description
4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring attached to a pyrimidine ring, which is further substituted with a 2,4-dichlorophenyl group and a methylthio group. The unique structure of this compound contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 6-methyl-4-chloropyrimidine under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorophenyl group.
Substitution: The chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dechlorinated products.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]piperidine
- 4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]thiomorpholine
Uniqueness
Compared to similar compounds, 4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine exhibits unique properties due to the presence of the morpholine ring. This structural feature can influence its solubility, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3OS/c1-11-8-15(21-4-6-22-7-5-21)20-16(19-11)23-10-12-2-3-13(17)9-14(12)18/h2-3,8-9H,4-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCSFEMNYLPWSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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